UBP141

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

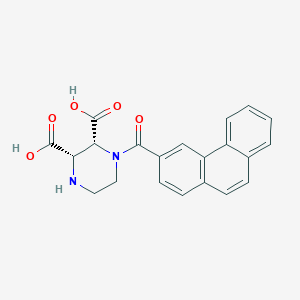

C21H18N2O5 |

|---|---|

Poids moléculaire |

378.4 g/mol |

Nom IUPAC |

(2R,3S)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m0/s1 |

Clé InChI |

VVUAQPXBYDYTDF-ZWKOTPCHSA-N |

SMILES isomérique |

C1CN([C@H]([C@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |

SMILES canonique |

C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of UBP141

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP141 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ligand-gated ion channel involved in excitatory synaptic transmission in the central nervous system. This technical guide delineates the mechanism of action of this compound, focusing on its subtype selectivity, competitive nature, and the experimental methodologies used for its characterization. This compound demonstrates a preferential antagonism for NMDA receptors containing the GluN2C and GluN2D subunits, making it a valuable pharmacological tool for investigating the physiological and pathological roles of these specific receptor subtypes. This document provides a comprehensive overview of its pharmacological profile, including quantitative binding and functional data, detailed experimental protocols, and visual representations of its mechanism and the workflows used to elucidate it.

Core Mechanism of Action: Competitive Antagonism of NMDA Receptors

This compound functions as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. Its primary mechanism involves binding to the agonist site on the GluN2 subunits, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor. This inhibition is surmountable, meaning that increasing the concentration of glutamate can overcome the antagonistic effect of this compound.

The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. There are four subtypes of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D), and the specific composition of the receptor dictates its biophysical and pharmacological properties. This compound exhibits a notable preference for receptors containing the GluN2C and GluN2D subunits.[1][2]

Subtype Selectivity

This compound's selectivity for GluN2C/2D-containing NMDA receptors is a key feature of its pharmacological profile. It displays a higher affinity for GluN2C and GluN2D subunits compared to GluN2A and GluN2B subunits.[1] This selectivity allows for the targeted investigation of neuronal circuits and processes where GluN2C and GluN2D subunits are predominantly expressed.

Quantitative Pharmacological Data

The affinity and inhibitory potency of this compound have been quantified using various experimental techniques, including radioligand binding assays and electrophysiological measurements. The following table summarizes the key quantitative data for this compound's interaction with different NMDA receptor subtypes.

| Receptor Subtype | Kd (μM) | Ki (μM) | IC50 (μM) | Selectivity Profile | Reference |

| GluN2A | 14.2 | - | - | Lower Affinity | [1] |

| GluN2B | 19.3 | - | - | Lower Affinity | [1] |

| GluN2C | 2.8 | - | - | Higher Affinity | [1] |

| GluN2D | 4.2 | - | - | Higher Affinity | [1] |

Kd: Dissociation constant from radioligand binding assays. Ki: Inhibition constant. IC50: Half-maximal inhibitory concentration.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of NMDA Receptor and Inhibition by this compound

The following diagram illustrates the activation of an NMDA receptor and the competitive inhibitory action of this compound.

Caption: NMDA receptor activation and inhibition by this compound.

Experimental Workflow: Schild Analysis

Schild analysis is a crucial pharmacological method used to determine the nature of antagonism (i.e., competitive vs. non-competitive) and to quantify the affinity of a competitive antagonist. The workflow for a Schild analysis of this compound is depicted below.

Caption: Workflow for Schild analysis of this compound.

Experimental Protocols

Schild Analysis for Competitive Antagonism

Objective: To determine if this compound is a competitive antagonist at NMDA receptors and to calculate its equilibrium dissociation constant (KB).

Methodology:

-

Cell Culture and Receptor Expression:

-

HEK293 cells or Xenopus oocytes are commonly used for heterologous expression of specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, GluN1/GluN2D).

-

Cells are transfected or injected with cDNAs encoding the desired subunits.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp or two-electrode voltage-clamp techniques are employed to measure agonist-evoked currents.

-

Cells are voltage-clamped at a holding potential of -60 mV to -70 mV.

-

The external solution contains a fixed concentration of the co-agonist glycine (e.g., 100 µM) and is free of Mg2+ to prevent voltage-dependent channel block.

-

-

Dose-Response Curves:

-

A cumulative concentration-response curve for the agonist (glutamate) is generated by applying increasing concentrations of glutamate and measuring the corresponding current response. This serves as the control curve.

-

The cells are then incubated with a fixed concentration of this compound until equilibrium is reached.

-

A second glutamate concentration-response curve is generated in the presence of this compound.

-

This process is repeated for several different concentrations of this compound.

-

-

Data Analysis:

-

The EC50 values for glutamate in the absence and presence of each concentration of this compound are determined.

-

The concentration ratio (CR) is calculated for each concentration of this compound using the formula: CR = EC50 (in presence of antagonist) / EC50 (control).

-

A Schild plot is constructed by plotting log(CR - 1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.

-

A linear regression is fitted to the data. A slope that is not significantly different from 1 is indicative of competitive antagonism.[3]

-

The pA₂ value, which is the negative logarithm of the antagonist concentration that produces a concentration ratio of 2, is determined from the x-intercept of the Schild plot.

-

The KB value is calculated from the pA₂ value (KB = 10-pA₂).

-

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for different NMDA receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Cell membranes expressing the NMDA receptor subtype of interest are prepared from cultured cells or brain tissue.

-

-

Binding Reaction:

-

A fixed concentration of a radiolabeled competitive antagonist (e.g., [³H]CGP 39653) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration to separate bound from free radioligand.

-

The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to fit a one-site or two-site binding model.

-

The IC50 value for this compound (the concentration that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (and subsequently Kd) value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Conclusion

This compound is a well-characterized competitive antagonist of the NMDA receptor with a clear preference for GluN2C and GluN2D subunits. Its mechanism of action has been thoroughly investigated using standard pharmacological techniques such as Schild analysis and radioligand binding assays. The data consistently demonstrate its role as a surmountable antagonist at the glutamate binding site. This subtype selectivity makes this compound an invaluable tool for dissecting the complex roles of GluN2C- and GluN2D-containing NMDA receptors in neuronal function and disease, and it holds potential for the development of novel therapeutics targeting specific NMDA receptor populations.

References

UBP141 as a Competitive Antagonist at NMDA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UBP141, a selective competitive antagonist for NMDA receptors containing the GluN2C and GluN2D subunits. This document details its binding characteristics, pharmacological effects, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound, with the IUPAC name (2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid, is a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2C- and GluN2D-containing NMDA receptors.[1] As a competitive antagonist, this compound acts by binding to the glutamate (B1630785) binding site on the GluN2 subunit, thereby preventing the activation of the receptor by the endogenous agonist glutamate.[2][3] This mechanism of action allows for the elucidation of the specific functions of GluN2C/D-containing NMDA receptors in various neuronal processes.

Quantitative Data: Binding Affinity and Potency

The affinity and potency of this compound have been determined using various in vitro techniques, including radioligand binding assays and electrophysiological recordings. The data consistently demonstrate a preferential antagonism for NMDA receptors incorporating GluN2C or GluN2D subunits.

| Receptor Subtype | K_d_ (μM) | K_i_ (μM) | IC_50_ (μM) |

| GluN1/GluN2A | 14.2 | 14.2 | Not widely reported |

| GluN1/GluN2B | 19.3 | 19.3 | Not widely reported |

| GluN1/GluN2C | 2.8 | 2.8 | Not widely reported |

| GluN1/GluN2D | 4.2 | 4.2 | Not widely reported |

| Data compiled from multiple sources.[2][3] |

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the glutamate binding site of the NMDA receptor. This means it directly competes with glutamate for binding to the GluN2 subunit. When this compound is bound, it prevents the conformational change necessary for channel opening, even when the co-agonist glycine (B1666218) is bound to the GluN1 subunit. This inhibitory effect can be overcome by increasing the concentration of glutamate.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is designed to assess the inhibitory effect of this compound on specific NMDA receptor subtypes expressed heterologously in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1a and GluN2D). Incubate for 2-5 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

-

Electrode Impalement: Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording. Clamp the membrane potential at a holding potential of -70 mV.

-

Agonist Application: Apply a solution containing a fixed concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit an inward current.

-

This compound Application: Co-apply the agonist solution with increasing concentrations of this compound.

-

Data Analysis: Measure the peak inward current at each this compound concentration and normalize to the control response (agonist alone). Fit the concentration-response data to a logistical equation to determine the IC_50_ value.

Radioligand Binding Assay

This protocol determines the binding affinity (K_i_) of this compound for different NMDA receptor subtypes using a competitive displacement assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells transiently expressing the desired NMDA receptor subunits.

-

Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Assay: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled competitive antagonist (e.g., [³H]CGP 39653) and increasing concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Determine the IC_50_ value and calculate the K_i_ value using the Cheng-Prusoff equation.

References

UBP141: A Technical Guide to its Selectivity for GluN2C and GluN2D NMDA Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the competitive antagonist UBP141 and its selectivity for the GluN2C and GluN2D subunits of the N-methyl-D-aspartate (NMDA) receptor. This document consolidates quantitative data, details experimental methodologies, and provides visual representations of key pathways and workflows to support research and development efforts in neuroscience and pharmacology.

Executive Summary

This compound is a competitive antagonist of the NMDA receptor, exhibiting preferential selectivity for receptor complexes containing the GluN2C and GluN2D subunits over those containing GluN2A and GluN2B subunits. This selectivity profile makes this compound a valuable pharmacological tool for elucidating the physiological and pathological roles of GluN2C- and GluN2D-containing NMDA receptors. Understanding the nuances of its interaction with these specific subunits is critical for the development of novel therapeutics targeting neurological disorders.

Quantitative Data: this compound Selectivity Profile

The inhibitory activity of this compound across the four GluN2 subunits is summarized below. The data are presented as inhibitory constant (Ki) values, which represent the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.

| NMDA Receptor Subunit | Ki (μM) | Reference |

| GluN1/GluN2A | 22 | [Costa et al., 2009][1] |

| GluN1/GluN2B | 17.2 | [Costa et al., 2009][1] |

| GluN1/GluN2C | 5.24 | [Costa et al., 2009][1] |

| GluN1/GluN2D | 2.36 | [Costa et al., 2009][1] |

Table 1: Inhibitory constants (Ki) of this compound for NMDA receptor subtypes. Data from studies on rat hippocampal synapses.[1]

As the data indicates, this compound demonstrates a clear preference for GluN2D, with approximately 9-fold greater affinity for GluN2D over GluN2A and 7-fold greater affinity over GluN2B.[1] The compound does not show significant discrimination between the GluN2C and GluN2D subunits.[1]

Experimental Protocols

The determination of this compound's selectivity and mechanism of action relies on established electrophysiological techniques, primarily the two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes, coupled with Schild analysis to confirm competitive antagonism.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This method allows for the functional characterization of ion channels, such as NMDA receptors, expressed in a heterologous system.

1. Oocyte Preparation and Receptor Expression:

- Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

- The oocytes are defolliculated, typically through a combination of enzymatic digestion (e.g., collagenase treatment) and manual dissection.

- cRNA encoding the desired NMDA receptor subunits (GluN1 and one of GluN2A, GluN2B, GluN2C, or GluN2D) are microinjected into the oocyte cytoplasm.

- Injected oocytes are incubated for 2-7 days at 15-18°C in a nutrient-rich medium (e.g., Barth's solution) to allow for receptor protein expression and insertion into the oocyte membrane.

2. Electrophysiological Recording:

- An oocyte expressing the target NMDA receptor subtype is placed in a recording chamber continuously perfused with a bathing solution (e.g., a saline solution containing appropriate ions and buffered to a physiological pH).

- Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a desired holding potential (e.g., -40 mV to -70 mV).

- The NMDA receptor is activated by the application of co-agonists, glutamate (B1630785) and glycine, at specific concentrations.

- The resulting inward current, carried primarily by Na+ and Ca2+ ions, is recorded.

3. Antagonist Application and Data Acquisition:

- To determine the inhibitory effect of this compound, the oocyte is pre-incubated with varying concentrations of the antagonist before the application of the agonists.

- The reduction in the agonist-evoked current in the presence of this compound is measured.

- Dose-response curves are generated by plotting the percentage of inhibition against the concentration of this compound to calculate the IC50 value (the concentration of antagonist that produces 50% of the maximal inhibition).

Schild Analysis for Competitive Antagonism

Schild analysis is a pharmacological method used to determine if an antagonist acts competitively and to quantify its affinity for the receptor.

1. Generating Agonist Dose-Response Curves:

- A cumulative dose-response curve for the agonist (glutamate, in the presence of a saturating concentration of glycine) is generated in the absence of the antagonist.

- The EC50 of the agonist (the concentration that produces 50% of the maximal response) is determined.

2. Generating Agonist Dose-Response Curves in the Presence of the Antagonist:

- The oocyte is then exposed to a fixed concentration of the competitive antagonist (this compound).

- A new agonist dose-response curve is generated in the presence of the antagonist. This will result in a rightward shift of the curve, indicating that a higher concentration of the agonist is required to achieve the same level of response. The maximal response should not be depressed.

- This process is repeated for several different concentrations of the antagonist.

3. Schild Plot Construction and Interpretation:

- The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

- A Schild plot is constructed by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.

- For a simple competitive antagonist, the Schild plot should yield a straight line with a slope of 1.0.

- The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. The pA2 value is theoretically equal to the pKB (the negative logarithm of the equilibrium dissociation constant of the antagonist).

Visualizations

NMDA Receptor Signaling Pathway and this compound Inhibition

Caption: Competitive inhibition of the NMDA receptor by this compound.

Experimental Workflow for Determining this compound Selectivity

Caption: Workflow for assessing this compound selectivity.

References

The Intricate Role of GluN2D-Containing NMDA Receptors in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate receptors (NMDARs) are critical players in synaptic plasticity, the cellular mechanism underlying learning and memory. The diverse subunit composition of NMDARs gives rise to a wide range of functional properties, with the GluN2 subunits (GluN2A-D) being key determinants of receptor kinetics, pharmacology, and downstream signaling. While the roles of GluN2A and GluN2B have been extensively studied, the contribution of the GluN2D subunit to synaptic plasticity is less understood, yet increasingly recognized as significant. This technical guide provides an in-depth exploration of the role of GluN2D-containing NMDARs in synaptic plasticity, compiling quantitative data, detailed experimental protocols, and visualizing key pathways to serve as a comprehensive resource for the scientific community.

GluN2D-containing NMDARs exhibit unique properties, including a high affinity for glutamate (B1630785), slow deactivation kinetics, and low sensitivity to magnesium block.[1] These characteristics position them as specialized sensors for glutamate, particularly under conditions of low-frequency synaptic activity or glutamate spillover. Predominantly expressed in interneurons and certain principal neuron populations during early development and in specific brain regions in adulthood, GluN2D's influence on synaptic plasticity is multifaceted, contributing to both the potentiation and depression of synaptic strength.[2][3]

Data Presentation: Quantitative Insights into GluN2D Function

The following tables summarize key quantitative data from studies investigating the impact of GluN2D-containing NMDARs on synaptic plasticity.

Table 1: Effects of GluN2D Knockout (KO) on Synaptic Plasticity in Mouse Hippocampal CA1 Region

| Plasticity Parameter | Wild-Type (WT) | GluN2D KO | Observation | Citation(s) |

| Long-Term Potentiation (LTP) Magnitude (10-burst protocol) | 79.4 ± 8.1% | 67.4 ± 10.7% (with GABAergic transmission intact) | LTP is enhanced in GluN2D KO mice with a weak induction protocol, an effect occluded by GABA receptor blockade.[2][4] | [2][4] |

| 67.4 ± 10.7% (with GABA receptor antagonists) | No significant difference in LTP between WT and KO mice when inhibition is blocked.[4] | [4] | ||

| Short-Term Potentiation Component 1 (STP1) | 100 ± 8.8% | 191.6 ± 32.2% | STP1 is significantly enhanced in GluN2D KO mice.[4] | [4] |

| Short-Term Potentiation Component 2 (STP2) | 100 ± 13.4% | 45.5 ± 14.5% | STP2 is significantly reduced in GluN2D KO mice.[4] | [4] |

| STP1 Decay Time Constant (τ₁) | 1.7 min | 2.1 min | Similar decay kinetics for STP1.[2] | [2] |

| STP2 Decay Time Constant (τ₂) | 19.2 min | 25.1 min | Similar decay kinetics for STP2.[2] | [2] |

Table 2: Pharmacological Modulation of Synaptic Plasticity by the GluN2C/2D Antagonist UBP145 in Wild-Type Mice

| Plasticity Parameter | Control | UBP145 (10 µM) | % Inhibition | Citation(s) |

| LTP Magnitude | 84.3 ± 10.7% | 48.5 ± 10.0% | ~42% | [4] |

| STP1 | 100.0 ± 31.0% | 92.9 ± 27.8% | Not significant | [4] |

| STP2 | 100.0 ± 17.2% | 30.6 ± 18.0% | ~69% | [4] |

Table 3: Antagonist Affinity (Ki) for different NMDA Receptor Subunits

| Antagonist | GluN1/GluN2A | GluN1/GluN2B | GluN1/GluN2D | Selectivity for GluN2D | Citation(s) |

| UBP145 | 11.53 µM | 7.99 µM | 1.19 µM | ~10-fold over GluN2A/B | [5] |

| ST3 | 52 nM | 782 nM | 400 nM | ~1.9-fold over GluN2B, less selective than for GluN2A | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GluN2D-containing NMDARs.

Electrophysiology: Long-Term Potentiation (LTP) in Mouse Hippocampal Slices

Objective: To induce and record LTP at Schaffer collateral-CA1 synapses to assess the impact of genetic deletion or pharmacological modulation of GluN2D.

Materials:

-

Adult (3-6 months old) wild-type and GluN2D KO mice.[4]

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 2 MgSO₄, 10 glucose, saturated with 95% O₂ and 5% CO₂.[4]

-

Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.

-

Bipolar stimulating electrode and glass recording microelectrode (1-2 MΩ) filled with aCSF.

Procedure:

-

Anesthetize the mouse with isoflurane (B1672236) and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.[4]

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an interface chamber and allow them to recover for at least 2 hours at room temperature, perfused with oxygenated aCSF.

-

Place a single slice in the recording chamber, continuously perfused with aCSF at 32 ± 1°C.

-

Position the stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Obtain a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at 0.033 Hz. The stimulus intensity should be set to elicit a fEPSP with a slope that is 50% of the maximum.

-

LTP Induction: Induce LTP using a theta-burst stimulation (TBS) protocol, for example, 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.[4]

-

Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction at the same baseline stimulation frequency.

-

Data Analysis: Measure the slope of the fEPSP. Express the post-induction fEPSP slopes as a percentage of the average baseline slope. LTP is typically quantified as the average potentiation from 50 to 60 minutes post-induction.

Electrophysiology: Whole-Cell Patch-Clamp Recording of NMDAR-mediated Currents in Interneurons

Objective: To isolate and record NMDAR-mediated excitatory postsynaptic currents (EPSCs) from hippocampal interneurons to study the contribution of GluN2D-containing receptors.

Materials:

-

Juvenile (P14-P21) mice.

-

aCSF as described above.

-

Internal solution containing (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 5 QX-314, 4 Mg-ATP, and 0.3 Na-GTP (pH 7.2-7.3, 290-295 mOsm).

-

Pharmacological agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin (B1677862) to block GABA-A receptors, and CNQX or NBQX to block AMPA receptors.

-

Patch-clamp rig with infrared differential interference contrast (IR-DIC) microscopy.

Procedure:

-

Prepare hippocampal slices as described for LTP experiments.

-

Place a slice in the recording chamber and identify interneurons in the stratum radiatum or stratum lacunosum-moleculare of the CA1 region using IR-DIC microscopy. Interneurons are typically smaller and have a different morphology than pyramidal cells.

-

Establish a whole-cell patch-clamp recording from a target interneuron.

-

Voltage-clamp the cell at a holding potential of +40 mV to relieve the magnesium block of NMDARs.

-

Perfuse the slice with aCSF containing TTX (0.5 µM), picrotoxin (100 µM), and CNQX (10 µM) to isolate NMDAR-mediated EPSCs.

-

Stimulate afferent fibers with a bipolar electrode to evoke synaptic currents.

-

Record NMDAR-EPSCs before and after application of a GluN2D-selective antagonist (e.g., UBP145) or in slices from GluN2D KO mice.

-

Data Analysis: Measure the peak amplitude and decay kinetics of the NMDAR-EPSCs. The decay is often fit with a double exponential function to quantify the weighted time constant (τw).

Biochemistry: Co-Immunoprecipitation (Co-IP) of NMDA Receptor Subunits

Objective: To determine if GluN2D physically associates with other GluN2 subunits to form triheteromeric receptors in brain tissue.

Materials:

-

Fresh or frozen brain tissue (e.g., hippocampus).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Antibodies: A specific antibody against the GluN2D subunit for immunoprecipitation, and antibodies against other GluN subunits (e.g., GluN2A, GluN2B) for western blotting.

-

Protein A/G agarose (B213101) or magnetic beads.

-

SDS-PAGE and western blotting equipment and reagents.

Procedure:

-

Homogenize brain tissue in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

-

Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-GluN2D antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against GluN2A, GluN2B, and GluN1 to detect co-immunoprecipitated subunits.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of GluN2D-containing NMDARs in synaptic plasticity.

Caption: Simplified signaling cascade for GluN2D-mediated LTP induction.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiple roles of GluN2D-containing NMDA receptors in short-term potentiation and long-term potentiation in mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. | Read by QxMD [read.qxmd.com]

- 5. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

UBP141: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP141 is a valuable pharmacological tool in neuroscience research, acting as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing the GluN2C and GluN2D subunits.[1] This selective antagonism allows for the targeted investigation of the physiological and pathological roles of GluN2C/D-containing NMDA receptors, which are implicated in a variety of neuronal processes, including synaptic plasticity, motor function, and neurodevelopment. This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, applications in neuroscience, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by competitively binding to the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor. Its selectivity for GluN2C and GluN2D subunits over GluN2A and GluN2B allows researchers to dissect the specific contributions of these less ubiquitously expressed subunits. The binding of this compound prevents the endogenous ligand, glutamate, from activating the receptor, thereby inhibiting the influx of Ca²⁺ and subsequent downstream signaling cascades.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its analogue, UBP145, from various studies. This information is crucial for experimental design and data interpretation.

Table 1: Binding Affinities (Kd) of this compound for NMDA Receptor Subtypes [2]

| NMDA Receptor Subtype | Dissociation Constant (Kd) in µM |

| GluN2A | 14.2 |

| GluN2B | 19.3 |

| GluN2C | 2.8 |

| GluN2D | 4.2 |

Table 2: Inhibitory Constants (Ki) of UBP145 for NMDA Receptor Subtypes [3]

| NMDA Receptor Subtype | Inhibitory Constant (Ki) in µM |

| GluN1/GluN2A | 11.53 |

| GluN1/GluN2B | 7.99 |

| GluN1/GluN2D | 1.19 |

Table 3: Schild Analysis of this compound Inhibition [1]

| NMDA Receptor Subtype | KB (µM) | Schild Slope |

| NR1a/NR2A | 29.8 ± 5.6 | 1.4 ± 0.1 |

| NR1a/NR2B | 12.1 ± 1.9 | 1.5 ± 0.1 |

| NR1a/NR2C | 1.7 ± 0.4 | 1.3 ± 0.2 |

| NR1a/NR2D | 4.2 ± 0.5 | 1.4 ± 0.1 |

Table 4: IC50 Values of UBP145 in Synaptic Plasticity Studies [4]

| Parameter | Condition | IC50 (µM) |

| Inhibition of LTP | 10x TBS | No significant inhibition at 10 µM |

| Inhibition of STP | 10x TBS | ~10 µM (inhibited by 90.7 ± 4.5%) |

| Inhibition of LTP | 30x TBS | No significant inhibition at 10 µM |

| Inhibition of STP | 30x TBS | ~10 µM (inhibited by 93.7 ± 4.9%) |

Signaling Pathways

Blockade of GluN2D-containing NMDA receptors by this compound can modulate downstream signaling pathways implicated in synaptic plasticity and cell survival. The following diagram illustrates a potential signaling cascade affected by this compound. Activation of extrasynaptic GluN2D-containing NMDA receptors is often linked to the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.

References

Investigating Neuronal Circuits with UBP141: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of UBP141, a selective antagonist for GluN2C and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors. This compound serves as a critical pharmacological tool for dissecting the roles of these specific NMDA receptor subtypes in the intricate workings of neuronal circuits. This document outlines the pharmacological properties of this compound, detailed experimental protocols for its application in both in vitro and in vivo settings, and its utility in exploring the functional significance of GluN2C/D subunits in synaptic transmission and plasticity.

Core Pharmacology of this compound

This compound is a competitive antagonist that preferentially binds to the glutamate (B1630785) binding site of GluN2C and GluN2D subunits of the NMDA receptor. Its selectivity provides a means to isolate and study the function of neuronal circuits where these subunits are prominently expressed, such as in the cerebellum and other specific brain regions.

Quantitative Data Presentation

The binding affinities of this compound for various NMDA receptor subtypes are crucial for designing and interpreting experiments. The following tables summarize the reported dissociation constants (Kd) and inhibition constants (Ki) for rat recombinant NMDA receptors.

| Receptor Subtype | Dissociation Constant (Kd) (µM) |

| GluN1/GluN2A | 14.2 |

| GluN1/GluN2B | 19.3 |

| GluN1/GluN2C | 2.8 |

| GluN1/GluN2D | 4.2 |

Data from MedchemExpress.[1]

| Receptor Subtype | Inhibition Constant (Ki) (µM) | pKi |

| GluN1/GluN2A | 14.19 - 22.0 | 4.66 - 4.85 |

| GluN1/GluN2B | 17.2 - 19.29 | 4.71 - 4.76 |

| GluN1/GluN2C | 5.2 | 5.28 |

| GluN1/GluN2D | Not Reported | Not Reported |

Data from IUPHAR/BPS Guide to PHARMACOLOGY.[2]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in neuroscience research. Below are representative protocols for its use in brain slice electrophysiology and in vivo behavioral studies.

In Vitro Electrophysiology: Brain Slice Preparation and Recording

This protocol describes the use of this compound to investigate its effect on synaptic transmission in acute brain slices.

1. Brain Slice Preparation:

-

Anesthetize an adult rodent (e.g., mouse or rat) following approved institutional animal care and use committee protocols.

-

Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based or sucrose-based artificial cerebrospinal fluid (aCSF) to protect neuronal tissue.

-

Rapidly dissect the brain and mount it on a vibratome stage.

-

Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., cerebellum, hippocampus).

-

Transfer slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

2. Electrophysiological Recording:

-

Transfer a brain slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.

-

Obtain whole-cell patch-clamp recordings from visually identified neurons.

-

Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) for a stable period (e.g., 10-20 minutes).

3. Application of this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on the salt form of the compound). Note that this compound may require a basic solution (e.g., with NaOH) for complete dissolution.[3]

-

Dilute the stock solution into the aCSF to the desired final concentration. In a study on retinal spreading depression, concentrations of 1, 3, and 10 µM were used.[3] Another study investigating NMDA receptor EPSCs used a concentration of 5 µM.

-

Bath-apply the this compound-containing aCSF to the brain slice for a sufficient duration to allow for equilibration and receptor antagonism (e.g., 10-15 minutes).

-

Record synaptic activity in the presence of this compound.

-

To assess the reversibility of the effect, perform a washout by perfusing the slice with this compound-free aCSF for an extended period (e.g., 20-30 minutes).

In Vivo Investigation: Motor Control Studies

This protocol outlines the use of this compound to study its effects on motor coordination in rodents, implicating the involvement of cerebellar and basal ganglia circuits.

1. Animal Preparation:

-

Acclimate adult male mice to the experimental room and behavioral apparatus (e.g., rotarod) for several days before the experiment.

2. Drug Preparation and Administration:

-

Dissolve this compound in a vehicle suitable for systemic injection (e.g., saline).

-

Administer this compound via intraperitoneal (i.p.) injection. A study investigating neuropathic pain used a systemic dose of 75 mg/kg.[4]

-

For more targeted investigations, stereotaxic surgery can be performed to implant a guide cannula over the brain region of interest (e.g., the nucleus accumbens).

-

For intracerebral injections, dissolve this compound in sterile saline and infuse a small volume (e.g., 0.5 µl) directly into the target region. One study administered intra-NAc injections of this compound.[4]

3. Behavioral Testing:

-

Conduct behavioral tests at specific time points after this compound administration (e.g., 30 minutes and 3 hours post-injection).[4]

-

For motor coordination, the rotarod test is commonly used. Place the mice on the rotating rod at an accelerating speed and record the latency to fall.

-

Other motor function tests can include the open field test to assess locomotor activity and rearing behavior.

-

Compare the performance of this compound-treated animals to a vehicle-treated control group.

Mandatory Visualizations

Signaling Pathway: this compound Antagonism of NMDA Receptors

Caption: this compound competitively antagonizes glutamate binding to GluN2C/D-containing NMDA receptors.

Experimental Workflow: Brain Slice Electrophysiology with this compound

Caption: Workflow for assessing the effect of this compound on synaptic transmission in brain slices.

Logical Relationship: Investigating Neuronal Circuit Function with this compound

Caption: Logical framework for using this compound to test hypotheses about neuronal circuit function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GluN2D-containing NMDA receptors in parvalbumin neurons in the nucleus accumbens regulate nocifensive responses in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

UBP141: A Technical Guide for Investigating Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UBP141, a selective antagonist for GluN2C and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, and its potential application in the study of Parkinson's disease (PD) models. While direct studies of this compound in established in vivo models of Parkinson's disease are not yet prevalent in published literature, this document synthesizes the existing pharmacological data for this compound, outlines the scientific rationale for its use in PD research, and provides detailed experimental protocols for relevant Parkinson's disease models. The guide is intended to equip researchers with the necessary information to design and execute studies aimed at evaluating the therapeutic potential of targeting the GluN2D subunit in Parkinson's disease.

Introduction to this compound and its Mechanism of Action

This compound is a competitive antagonist that acts at the glutamate (B1630785) binding site of NMDA receptors.[1] It exhibits a notable selectivity for NMDA receptors containing the GluN2C and, particularly, the GluN2D subunits.[1][2] The compound displays a weak selectivity for NR2D- over NR2C-containing receptors.[1] This selectivity is achieved through the specific chemical structure of this compound, which involves the attachment of a carbonyl-piperazine group at the 3-position of a phenanthrene (B1679779) ring.[1] This structural feature distinguishes it from other antagonists and is crucial for its preferential binding to NR2C/D subtypes.[1]

The NMDA receptor is a key player in excitatory synaptic transmission and plasticity in the central nervous system.[3] Dysregulation of NMDA receptor activity is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease.[3] The subunit composition of the NMDA receptor tetramer dictates its pharmacological and biophysical properties.[4] The presence of GluN2D subunits in brain regions critically affected in Parkinson's disease, such as the substantia nigra and subthalamic nucleus, makes this compound a valuable tool for investigating the role of these specific receptor subtypes in the disease process.[5]

Rationale for Targeting GluN2D in Parkinson's Disease

The involvement of glutamatergic excitotoxicity in the degeneration of dopaminergic neurons in Parkinson's disease is a well-established concept.[3] NMDA receptor antagonists have shown neuroprotective effects in various preclinical models of the disease.[3] However, the clinical use of broad-spectrum NMDA receptor antagonists is limited by significant adverse effects.[3] The development of subtype-selective antagonists like this compound offers a more targeted approach with a potentially improved therapeutic window.

The rationale for investigating this compound in Parkinson's disease models is supported by the following:

-

Localization of GluN2D Subunits: The GluN2D subunit is expressed in key nuclei of the basal ganglia, including the subthalamic nucleus and dopaminergic neurons of the substantia nigra.[5] The subthalamic nucleus, in particular, becomes hyperactive in the parkinsonian state, contributing to motor deficits. Modulating this hyperactivity via GluN2D antagonism is a promising therapeutic strategy.

-

Evidence from Other GluN2D Antagonists: Studies with other selective GluN2D antagonists have shown promising results in models of Parkinson's disease. For instance, the inhibitor QNZ46 has been shown to rescue dopaminergic cell loss and improve motor deficits in a 6-hydroxydopamine (6-OHDA)-induced rat model of PD. This provides a strong proof-of-concept for the therapeutic potential of targeting this receptor subunit.

-

Modulation of Neuronal Activity: Pharmacological modulation of GluN2D-containing receptors has been demonstrated to alter the firing rate of neurons in the subthalamic nucleus in vivo, indicating that these receptors are functionally active and can influence basal ganglia circuitry.

Quantitative Data for this compound

The following table summarizes the reported affinity of this compound for different NMDA receptor subtypes. This data is crucial for determining appropriate experimental concentrations and for interpreting results.

| Receptor Subtype | Ki (μM) | KB (μM) | Selectivity vs. NR2A | Selectivity vs. NR2B |

| NR1a/NR2A | 2.6 ± 0.3 | 5.2 ± 0.5 | 1x | 0.6x |

| NR1a/NR2B | 1.6 ± 0.2 | 0.6 ± 0.1 | 1.6x | 1x |

| NR1a/NR2C | 0.4 ± 0.1 | 0.16 ± 0.04 | 6.5x | 10x |

| NR1a/NR2D | 0.3 ± 0.1 | 0.3 ± 0.1 | 8.7x | 5.3x |

Ki values were determined from IC50 values. KB values were determined by Schild analysis. Data sourced from Costa et al. (2009).

Experimental Protocols for Parkinson's Disease Models

6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease

Objective: To create a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway, mimicking the motor asymmetry of Parkinson's disease.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

6-Hydroxydopamine hydrochloride (6-OHDA)

-

Ascorbic acid

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 μl) with a 26-gauge needle

-

Surgical tools (scalpel, forceps, drill)

-

Suturing material

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus. Ensure the head is level.

-

Surgical Incision: Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Using a dental drill, create a small burr hole over the target injection site (e.g., medial forebrain bundle or striatum).

-

6-OHDA Preparation: Immediately before injection, dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration will depend on the target structure and desired lesion severity.

-

Stereotaxic Injection: Slowly lower the Hamilton syringe needle to the predetermined coordinates. Infuse the 6-OHDA solution at a slow rate (e.g., 1 μl/min). Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Monitor the animal's recovery.

-

Behavioral Assessment: Begin behavioral testing (e.g., apomorphine- or amphetamine-induced rotations, cylinder test, rotarod) at an appropriate time point post-lesion (typically 2-3 weeks) to confirm the lesion and assess motor deficits.

MPTP Mouse Model of Parkinson's Disease

Objective: To induce a bilateral loss of dopaminergic neurons in the substantia nigra, modeling the neurodegeneration seen in Parkinson's disease.

Materials:

-

Male C57BL/6 mice (known to be sensitive to MPTP)

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) hydrochloride

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Animal Housing: House animals in a well-ventilated area with appropriate safety precautions for handling a neurotoxin.

-

MPTP Preparation: Dissolve MPTP-HCl in sterile saline. The dosing regimen can vary (e.g., acute: 4 injections of 20 mg/kg, 2 hours apart; sub-chronic: daily injections of 25-30 mg/kg for 5 days).

-

Administration: Administer MPTP via intraperitoneal (i.p.) injection.

-

Post-injection Monitoring: Closely monitor the animals for any adverse reactions.

-

Behavioral and Histological Assessment: Behavioral testing (e.g., rotarod, pole test, open field) can be performed at various time points after the final injection. Histological analysis of the substantia nigra and striatum is typically conducted 7-21 days post-treatment to assess dopaminergic neuron loss and striatal dopamine depletion.

Proposed Experimental Workflow and Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a hypothetical experimental workflow for its evaluation in a Parkinson's disease model.

Caption: Proposed mechanism of this compound action on a GluN2D-containing NMDA receptor.

Caption: Hypothetical experimental workflow for evaluating this compound in a PD model.

Conclusion

This compound represents a promising pharmacological tool for dissecting the role of GluN2D-containing NMDA receptors in the pathophysiology of Parkinson's disease. Its selectivity offers a significant advantage over non-selective NMDA receptor antagonists. While in vivo studies in Parkinson's models are currently lacking in the published literature, the strong scientific rationale warrants such investigations. The protocols and data presented in this guide provide a solid foundation for researchers to design and conduct experiments that could elucidate the therapeutic potential of this compound and the broader strategy of targeting GluN2D in the treatment of Parkinson's disease. Future studies should focus on establishing the efficacy of this compound in preclinical models, determining optimal dosing and treatment regimens, and exploring its effects on both motor and non-motor symptoms of the disease.

References

- 1. mdsabstracts.org [mdsabstracts.org]

- 2. mdpi.com [mdpi.com]

- 3. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GluN2D-containing NMDA receptors inhibit neurotransmission in the mouse striatum through a cholinergic mechanism: implication for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]

The Role of GluN2D Antagonism in Schizophrenia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis remains a cornerstone of schizophrenia research, suggesting that diminished signaling through these critical glutamate (B1630785) receptors contributes to the disorder's complex symptomatology.[1][2][3] Within the diverse family of NMDA receptors, those containing the GluN2D subunit have emerged as a key area of investigation. Mounting evidence suggests that the GluN2D subunit plays a significant role in mediating the psychotomimetic effects of NMDA receptor antagonists and may be a promising target for novel therapeutic interventions.[2][3][4] This technical guide provides an in-depth overview of the effects of GluN2D antagonism in preclinical models of schizophrenia, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Concepts: The GluN2D Subunit in NMDA Receptor Function

Functional NMDA receptors are heterotetramers, typically composed of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A-D).[5] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including glutamate affinity, magnesium sensitivity, and channel kinetics.[5][6] GluN2D-containing NMDA receptors exhibit several unique characteristics:

-

High Agonist Potency: Glutamate is 5-6 times more potent at GluN2D-containing receptors compared to those with GluN2A or GluN2B subunits.[1]

-

Weak Magnesium Block: These receptors have a 10-fold lower magnesium block, making them more responsive to synaptic glutamate release.[1]

-

Slow Deactivation Kinetics: GluN2D-containing receptors have a notably slow deactivation time course.[6]

-

Preferential Expression: In the mature brain, the GluN2D subunit is enriched in specific neuronal populations, particularly parvalbumin (PV)-containing GABAergic interneurons in the cortex and hippocampus.[1][2][3][7] This localization is critical, as dysfunction of these interneurons is strongly implicated in the cognitive deficits of schizophrenia.[1][2]

The non-competitive NMDA receptor antagonist ketamine shows a higher affinity for GluN2D-containing receptors compared to those with GluN2A or GluN2B subunits, suggesting that the psychotomimetic effects of such antagonists may be, at least in part, mediated through their action on GluN2D.[2][8]

The NMDA Receptor Hypofunction Model of Schizophrenia

The NMDA receptor hypofunction model is a widely accepted framework for studying schizophrenia.[1] It is based on the observation that NMDA receptor antagonists like phencyclidine (PCP), ketamine, and dizocilpine (B47880) (MK-801) can induce a state in healthy individuals that mimics the positive, negative, and cognitive symptoms of schizophrenia.[2][3][9][10][11] In animal models, these antagonists are used to produce schizophrenia-relevant behavioral and neurochemical alterations.[9][12][13]

Quantitative Effects of GluN2D Modulation in Schizophrenia Models

The following tables summarize key quantitative findings from studies investigating the role of the GluN2D subunit in animal models of schizophrenia.

| Behavioral Phenotype | Animal Model | Pharmacological Agent | Key Finding | Reference |

| Hyperlocomotion | GluN2D Knockout (KO) Mice | PCP | PCP-induced hyperlocomotion is absent in GluN2D KO mice. | [1][14][15] |

| GluN2D KO Mice | Ketamine | Ketamine-induced hyperlocomotion is reduced in GluN2D KO mice. | [1] | |

| GluN2D KO Mice | R-norketamine, S-ketamine | Blunted locomotor response to R-norketamine and S-ketamine in GluN2D KO mice of both sexes. | [16] | |

| Gamma Oscillations | GluN2D KO Mice | MK-801, Ketamine, Memantine | NMDAR antagonist-induced increases in high-frequency gamma oscillations are significantly reduced in GluN2D KO mice. | [1] |

| Wild-Type (WT) vs. GluN2D KO Mice | Ketamine | Ketamine induced a 111% ± 16% increase in cortical gamma-band oscillatory power in WT mice, but only a 15% ± 12% increase in GluN2D-KO mice. | [8] | |

| Cognitive Deficits | GluN2D KO Mice | Untreated | GluN2D-KO mice displayed impaired spatial memory acquisition. | [8] |

| Mice | MK-801 + CIQ (GluN2C/D potentiator) | CIQ (20 mg·kg⁻¹, i.p.) reversed MK-801 (0.15 mg·kg⁻¹, i.p.)-induced working memory deficit in the Y-maze spontaneous alternation test. | [17] | |

| Sensorimotor Gating | GluN2D KO Mice | Untreated | GluN2D-KO mice are reported to have a normal prepulse inhibition (PPI) response. | [1] |

| Mice | MK-801 + CIQ (GluN2C/D potentiator) | CIQ (20 mg·kg⁻¹, i.p.) reversed MK-801 (0.15 mg·kg⁻¹, i.p.)-induced deficit in PPI. | [17] | |

| Anxiety-Related Behavior | GluN2D KO Mice | Untreated | GluN2D-KO mice of both sexes showed an anxious phenotype. | [16] |

| Neurochemical/Cellular Phenotype | Animal Model | Pharmacological Agent | Key Finding | Reference |

| Dopamine (B1211576) Release | GluN2D KO Mice | PCP | PCP-induced increase in extracellular dopamine in the striatum and prefrontal cortex is absent in GluN2D KO mice. | [1][14][15] |

| Parvalbumin (PV) Expression | GluN2D KO Mice | Untreated | GluN2D-KO mice displayed reduced parvalbumin-immunopositive staining. | [8] |

| Gene Expression | GluN2D KO Mice | PCP | The GluN2D subunit is implicated in PCP-induced changes in gene expression within the motor circuitry. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

Pharmacological Models of Schizophrenia

-

PCP-Induced Hyperlocomotion:

-

Subjects: Adult male and female mice (e.g., C57BL/6J or wild-type and GluN2D KO littermates).[14][15]

-

Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams to automatically record locomotor activity.[18]

-

Procedure:

-

Habituate mice to the testing room for at least 1 hour before the experiment.

-

Place individual mice into the open field arena and allow for a 30-60 minute habituation period.

-

Administer PCP (e.g., 3-10 mg/kg, intraperitoneally - i.p.) or saline vehicle.[9][15]

-

Immediately return the mouse to the open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.[15][18]

-

-

-

MK-801-Induced Cognitive Deficits:

-

Apparatus: Y-maze with three identical arms (e.g., 40 cm long, 10 cm wide, 12 cm high) at a 120° angle from each other.

-

Procedure (Spontaneous Alternation):

-

Administer MK-801 (e.g., 0.15 mg/kg, i.p.) or vehicle.[17] A separate group may receive a potential therapeutic compound (e.g., CIQ, 20 mg/kg, i.p.) prior to the MK-801 injection.[17]

-

After a set time (e.g., 30 minutes), place the mouse at the end of one arm and allow it to explore the maze freely for a defined period (e.g., 8 minutes).

-

Record the sequence of arm entries. An alternation is defined as consecutive entries into all three arms without repetition.

-

Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

Behavioral Assays

-

Prepulse Inhibition (PPI) of the Startle Response:

-

Apparatus: A startle chamber with a sensor to detect whole-body startle responses.

-

Procedure:

-

Acclimate the animal to the chamber with background white noise (e.g., 65-70 dB).

-

Present a series of trials:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).

-

Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB for 20 ms) presented 30-500 ms (B15284909) before the strong pulse.

-

No-stimulus trials: Background noise only.

-

-

Measure the startle amplitude in response to the pulse.

-

Calculate PPI percentage: (1 - (Startle amplitude on prepulse-pulse trials / Startle amplitude on pulse-alone trials)) x 100.

-

-

Social Interaction Test:

-

Apparatus: A dimly lit open field arena.

-

Procedure:

-

Pair two unfamiliar, weight-matched animals from different cages in the arena.

-

Record the total time spent in active social behaviors (e.g., sniffing, grooming, following) over a set period (e.g., 10 minutes).

-

Reduced social interaction time is interpreted as a negative symptom-like deficit.[13]

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental processes related to GluN2D antagonism in schizophrenia models.

References

- 1. mdpi.com [mdpi.com]

- 2. Potential Roles for the GluN2D NMDA Receptor Subunit in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Roles for the GluN2D NMDA Receptor Subunit in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA Receptors Containing the GluN2D Subunit Control Neuronal Function in the Subthalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist‐induced behavioral disruptions in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GluN2D N-Methyl-d-Aspartate Receptor Subunit Contribution to the Stimulation of Brain Activity and Gamma Oscillations by Ketamine: Implications for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The phencyclidine-glutamate model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. REVIEWING THE KETAMINE MODEL FOR SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Involvement of the N-methyl-d-aspartate receptor GluN2D subunit in phencyclidine-induced motor impairment, gene expression, and increased Fos immunoreactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Essential Role of NMDA Receptor Channel ε4 Subunit (GluN2D) in the Effects of Phencyclidine, but Not Methamphetamine | PLOS One [journals.plos.org]

- 16. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist-induced behavioral disruptions in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GluN2C/GluN2D subunit-selective NMDA receptor potentiator CIQ reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]

UBP141: A Novel Avenue in Depression Research Through Ubiquitin-Proteasome System and NMDA Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Major Depressive Disorder (MDD) presents a significant therapeutic challenge, with a substantial number of patients exhibiting resistance to currently available treatments. The exploration of novel molecular targets and pathways is paramount for the development of next-generation antidepressants. This technical guide focuses on UBP141, a selective antagonist of the GluN2D subunit of the N-methyl-D-aspartate (NMDA) receptor, and its potential as a therapeutic agent in depression research. While direct preclinical studies of this compound in established depression models are not yet available, a compelling scientific rationale for its investigation is built upon its unique mechanism of action, its primary molecular target—ubiquitin-specific protease 14 (USP14)—and the promising antidepressant-like effects observed with analogous compounds. This document provides a comprehensive overview of the core scientific principles, experimental methodologies, and signaling pathways that position this compound as a promising candidate for further investigation in the field of affective disorders.

Introduction: The Unmet Need in Depression Treatment and the Glutamatergic Hypothesis

The limitations of monoaminergic-based antidepressants, including delayed onset of action and low remission rates, have propelled research into alternative neurobiological substrates of depression.[1] The glutamatergic system, particularly the NMDA receptor, has emerged as a key player in the pathophysiology of depression.[2][3] The rapid antidepressant effects of the non-competitive NMDA receptor antagonist, ketamine, have revolutionized the field, albeit with concerns over its psychotomimetic side effects.[1][4] This has spurred the development of more specific NMDA receptor modulators with improved therapeutic profiles.

This compound: A Selective Modulator of the NMDA Receptor and the Ubiquitin-Proteasome System

This compound is a known selective antagonist of NMDA receptors containing the GluN2D subunit.[5][6] This subunit specificity is of particular interest as GluN2D-containing NMDA receptors are predominantly expressed on GABAergic interneurons, suggesting that their inhibition could lead to a disinhibition of pyramidal neurons and a subsequent enhancement of excitatory neurotransmission, a mechanism proposed to underlie the antidepressant effects of ketamine.[7][8]

Furthermore, the primary molecular target of this compound is understood to be the ubiquitin-specific protease 14 (USP14), a deubiquitinating enzyme (DUB) intrinsically associated with the proteasome.[9][10][11][12][13] The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and turnover, playing a vital role in maintaining neuronal homeostasis and synaptic plasticity.[9][14] USP14, by removing ubiquitin chains from proteins destined for degradation, can spare them from proteasomal breakdown.[9][10] Inhibition of USP14, therefore, can enhance the degradation of specific protein substrates.[15] The dual action of this compound on both the NMDA receptor and the UPS presents a novel and multifaceted approach to modulating neuronal function.

Quantitative Data from Analogous Compound and Target Inhibition Studies

While quantitative data for this compound in depression models is not available, studies on the selective GluN2D antagonist YY-23 and the USP14 inhibitor IU1 provide valuable insights into the potential effects of this compound.

Table 1: Antidepressant-like Effects of the Selective GluN2D Antagonist YY-23 in Mouse Models of Depression [7]

| Behavioral Test | Animal Model | Treatment Group | Outcome Measure | Result |

| Sucrose Preference Test (SPT) | Corticosterone-induced depression | YY-23 (10 mg/kg, single oral dose) | Sucrose Preference (%) | Significant increase compared to vehicle-treated corticosterone-exposed mice. |

| Forced Swim Test (FST) | Corticosterone-induced depression | YY-23 (10 mg/kg, single oral dose) | Immobility Time (s) | Significant decrease compared to vehicle-treated corticosterone-exposed mice. |

| Tail Suspension Test (TST) | Social Defeat Stress | YY-23 (10 mg/kg, daily) | Interaction Zone Time (s) | Recovery to levels similar to control mice after 1 week of treatment. |

| Novelty-Suppressed Feeding Test | Naïve mice | YY-23 (acute administration) | Feeding Latency (s) | Dose-dependent decrease. |

| Forced Swim Test (FST) | Naïve mice | YY-23 (acute administration) | Immobility Time (s) | Dose-dependent decrease. |

Table 2: Neuroprotective and Proteasome-Modulating Effects of the USP14 Inhibitor IU1 [5]

| Experimental Model | Treatment Group | Outcome Measure | Result |

| Transient Middle Cerebral Artery Occlusion (MCAO) in mice | IU1 (400 or 800 µg/kg, post-ischemic treatment) | Infarct Volume | Significant attenuation compared to vehicle-treated mice. |

| Transient Middle Cerebral Artery Occlusion (MCAO) in mice | IU1 (400 µg/kg, daily post-surgery) | Functional Recovery | More rapid functional recovery compared to vehicle-treated mice. |

| In vitro proteasome activity assay | IU1 | Chymotrypsin-like proteasome activity | Increased activity. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's potential in depression research, based on established protocols for analogous compounds.[6][10][16][17][18][19][20][21][22][23]

Animal Models of Depression

-

Chronic Unpredictable Stress (CUS) Model:

-

Animals: Adult male C57BL/6J mice.

-

Procedure: For a period of 4-6 weeks, mice are subjected to a series of mild, unpredictable stressors daily. Stressors include cage tilt (45°), wet bedding, food and water deprivation (12-24 hours), light/dark cycle reversal, and social isolation or crowding.

-

Rationale: This model has high face and predictive validity for inducing anhedonia-like and despair-like behaviors, core symptoms of depression.[6][18][21][22][23]

-

-

Forced Swim Test (FST):

-

Apparatus: A cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure: Mice are placed individually into the cylinder for a 6-minute session. The duration of immobility (floating passively with only minor movements to keep the head above water) during the last 4 minutes is recorded.

-

Rationale: A widely used screening test for antidepressant efficacy, where a decrease in immobility is indicative of an antidepressant-like effect.[10][16][17][19]

-

-

Tail Suspension Test (TST):

-

Apparatus: A horizontal bar elevated 50-60 cm from the floor.

-

Procedure: Mice are suspended by their tail to the bar using adhesive tape (approximately 1 cm from the tip of the tail). The duration of immobility over a 6-minute session is recorded.

-

Rationale: Similar to the FST, this test assesses behavioral despair, and a reduction in immobility suggests antidepressant-like activity.[16][19]

-

Electrophysiological Recordings

-

Whole-cell patch-clamp recordings from pyramidal neurons in prefrontal cortex slices:

-

Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices (300 µm) of the prefrontal cortex are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber continuously perfused with aCSF. Pyramidal neurons are visually identified, and whole-cell recordings are performed to measure spontaneous inhibitory postsynaptic currents (sIPSCs) and excitatory postsynaptic currents (sEPSCs).

-

Rationale: To investigate the effect of this compound on synaptic transmission and the balance of excitation and inhibition, which is often dysregulated in depression.[7]

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for the Antidepressant-like Effects of this compound

Experimental Workflow for Preclinical Evaluation of this compound

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, candidate for depression research. Its dual mechanism of action, targeting both the NMDA receptor and the ubiquitin-proteasome system, offers a novel therapeutic strategy that may overcome the limitations of current antidepressants. The strong preclinical evidence from analogous compounds targeting the GluN2D subunit and USP14 provides a solid rationale for initiating comprehensive preclinical studies of this compound in established animal models of depression.

Future research should focus on:

-

Directly evaluating the antidepressant-like effects of this compound in models such as the chronic unpredictable stress, forced swim, and tail suspension tests.

-

Elucidating the precise molecular mechanisms by which this compound modulates synaptic plasticity and neuronal function through its effects on both GluN2D and USP14.

-

Investigating the impact of this compound on neurogenesis and levels of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which are implicated in the pathophysiology of depression.[3][24][25]

-

Conducting quantitative proteomics studies to identify the specific synaptic protein substrates whose degradation is enhanced by this compound-mediated USP14 inhibition.

The exploration of this compound and its unique mode of action holds significant promise for advancing our understanding of the neurobiology of depression and for the development of innovative and more effective therapeutic interventions.

References

- 1. GENETIC, PHARMACOLOGICAL AND LESION ANALYSES REVEAL A SELECTIVE ROLE FOR CORTICOHIPPOCAMPAL GLUN2B IN A NOVEL REPEATED SWIM STRESS PARADIGM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Actions of Brain-Derived Neurotrophin Factor in the Neurogenesis and Neuronal Function, and Its Involvement in the Pathophysiology of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. USP14 Inhibitor Attenuates Cerebral Ischemia/Reperfusion-Induced Neuronal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic unpredictable stress induces depression-related behaviors by suppressing AgRP neuron activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An antidepressant mechanism underlying the allosteric inhibition of GluN2D-incorporated NMDA receptors at GABAergic interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NMDA receptor subunit GluN2D is a potential target for rapid antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. USP14 inhibition promotes recovery by protecting BBB integrity and attenuating neuroinflammation in MCAO mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice | Semantic Scholar [semanticscholar.org]

- 11. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An electrophysiological model of major depression: Relevance to clinical subtyping and pharmacological management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of synaptic phosphorylation and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synaptic proteomics reveal distinct molecular signatures of cognitive change and C9ORF72 repeat expansion in the human ALS cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring the Effects of Circadian Rhythm-Related Manipulations on Depression-Like Behavior in Rodents: Forced Swim and Tail Suspension Tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. P2X7R antagonists in chronic stress-based depression models: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Impact of Chronic Unpredictable Mild Stress-Induced Depression on Spatial, Recognition and Reference Memory Tasks in Mice: Behavioral and Histological Study [mdpi.com]

- 22. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Brain-derived neurotrophic factor (BDNF) is required for the enhancement of hippocampal neurogenesis following environmental enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Knockdown of brain-derived neurotrophic factor in specific brain sites precipitates behaviors associated with depression and reduces neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of UBP141: A Selective Antagonist of NR2C/D-Containing NMDA Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract